2-Fluoro-4-iodonicotinonitrile
Description
2-Fluoro-4-iodonicotinonitrile is a halogenated pyridine derivative characterized by a fluorine atom at the 2-position, an iodine atom at the 4-position, and a nitrile group at the 3-position of the pyridine ring. Its iodine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr), while the fluorine atom stabilizes the ring through electron-withdrawing effects.
Properties
Molecular Formula |
C6H2FIN2 |
|---|---|
Molecular Weight |
248.00 g/mol |
IUPAC Name |
2-fluoro-4-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H |
InChI Key |
UKXUIRBVVJLNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs can be categorized based on substituent variations on the pyridine ring. Key comparisons include:
2-Chloro-4-(dimethylamino)nicotinonitrile (CAS: 147992-80-1)
- Substituents: Chlorine (2-position), dimethylamino group (4-position), nitrile (3-position).
- Molecular Weight: 181.62 g/mol (vs. 249.03 g/mol for 2-Fluoro-4-iodonicotinonitrile).
- Reactivity: The dimethylamino group acts as an electron donor, reducing electrophilicity at the 4-position compared to iodine. Chlorine, though electron-withdrawing, is less polarizable than iodine, limiting its utility in cross-coupling reactions .
2-(2-Fluoro-4-nitrophenoxy)-3-nitro-pyridine
- Substituents: Nitro groups (3-position and phenoxy ring), fluorine (2-position).
- Crystallography : Single-crystal X-ray studies reveal planar geometry with mean C–C bond lengths of 0.004 Å, indicating strong conjugation. The nitro groups introduce steric hindrance, reducing reactivity in substitution reactions compared to the iodine-substituted analog .
4-Iodo-2-fluoro-3-formylpyridine
- Substituents : Formyl group (3-position), iodine (4-position), fluorine (2-position).
- Applications: The formyl group enables condensation reactions (e.g., Schiff base formation), whereas the nitrile group in this compound is more suited for nucleophilic additions .
Physicochemical Properties
| Property | This compound | 2-Chloro-4-(dimethylamino)nicotinonitrile | 4-Iodo-2-fluoro-3-formylpyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 249.03 | 181.62 | 265.01 |
| Halogen Substituents | F, I | Cl | F, I |
| Functional Groups | Nitrile | Nitrile, dimethylamino | Formyl |
| Solubility | Low (non-polar solvents) | Moderate (DMSO, ethanol) | Low (chloroform, DCM) |
| Reactivity in SNAr | High (iodine as leaving group) | Low (dimethylamino stabilizes ring) | Moderate (formyl directs attack) |
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